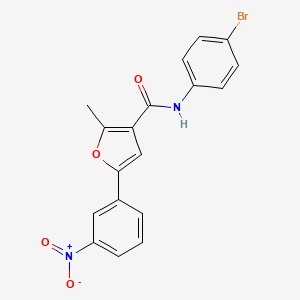

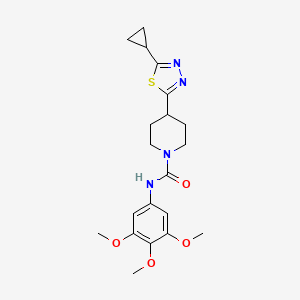

![molecular formula C17H17F2N3O2 B2501649 3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one CAS No. 2097863-62-0](/img/structure/B2501649.png)

3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" is a derivative of the 3,4-dihydroquinazolin-4-one family, which is known for its potential biological activities. The core structure of this compound is based on the quinazolinone scaffold, which is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The presence of a difluoro-azaspiro moiety indicates the inclusion of a spirocyclic ring system with nitrogen and fluorine substitutions, which could potentially influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of related 2,3-dihydroquinazolin-4(1H)-ones has been reported to be carried out under visible light irradiation, which suggests a photochemical pathway for the formation of these compounds . The synthesis of 3,4-dihydro-4-oxoquinazoline derivatives, which are structurally similar to the compound , has been achieved using substituted anthranilates derived from 2-amino-3-cyano-4,5-dimethylfuran and methyl acrylate . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 4-oxo group and a fused benzene and pyrimidine ring system. The difluoro-azaspiro moiety in the compound of interest adds a three-dimensional aspect to the molecule, which could influence its interaction with biological targets. The presence of fluorine atoms is known to significantly affect the chemical behavior of pharmaceuticals due to their electronegativity and size .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be influenced by substituents on the core structure. For instance, the photochemical synthesis of related compounds suggests that the quinazolinone core can participate in light-mediated reactions . Additionally, the presence of fluorine atoms in the compound could enable it to undergo reactions typical of organofluorine compounds, such as the formation of difluorocarbene intermediates, which are known to participate in 1,3-dipolar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary widely depending on their substitution patterns. Solvatochromism studies on similar compounds have shown that their fluorescent properties change with solvent polarity, indicating a degree of environmental sensitivity . The presence of the difluoro-azaspiro moiety could also impart unique physical properties, such as altered boiling points, solubility, and stability, due to the influence of the fluorine atoms and the spirocyclic structure .

科学的研究の応用

Aziridination and Cycloaddition Reactions

Research has demonstrated the utility of similar azaspiro and dihydroquinazolinone compounds in synthetic chemistry, particularly in aziridination and 1,3-dipolar cycloaddition reactions. These processes are pivotal in constructing complex and diverse molecular frameworks that can be foundational in developing new materials or biologically active molecules. The studies elucidate the stereochemical outcomes and efficiencies of these reactions, underlining their significance in synthetic strategies (H. Albar, J. Fawcett, & D. Russell, 1997).

Polymerization of Substituted Cyclic Pseudoureas

Cyclic pseudoureas bearing structural motifs related to the compound of interest have been synthesized and polymerized to form various types of polyureas. These polymers, with pendant and main-chain types, showcase the potential of these chemical frameworks in creating new polymeric materials with potentially unique properties. Such research could lead to innovations in materials science, especially in areas requiring specific molecular architectures for functionality (M. Miyamoto et al., 1995).

Design and Synthesis for Antibacterial Activity

Compounds incorporating azaspiro structures have been designed and synthesized for potent antibacterial activity against various respiratory pathogens. This research underscores the relevance of such compounds in developing new antibacterial drugs, highlighting their potential to address resistance issues in current antibiotic treatments. The investigation into these compounds' in vitro and in vivo activities provides a basis for further drug development processes (T. Odagiri et al., 2013).

EGFR Kinase Inhibition for Cancer Therapy

Azaspiro and anilinoquinazoline derivatives have been evaluated for their EGFR inhibitory activities and antitumor potency against lung cancer cell lines. These studies highlight the compound's utility in cancer research, particularly in designing new therapeutic agents targeting the EGFR pathway, a critical target in many cancers. The research demonstrates the compounds' potential efficacy and solubility improvements over existing treatments, marking a step forward in oncological drug development (Feng Zhao et al., 2013).

作用機序

Target of Action

The primary target of the compound “3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one” is currently unknown . The compound is structurally related to 1,1-Difluoro-6-azaspiro[2.5]octane

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand the downstream effects and the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

特性

IUPAC Name |

3-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c18-17(19)10-16(17)5-7-21(8-6-16)14(23)9-22-11-20-13-4-2-1-3-12(13)15(22)24/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPYCHGGNSRLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

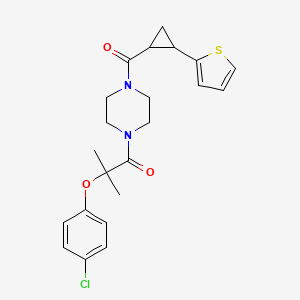

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)

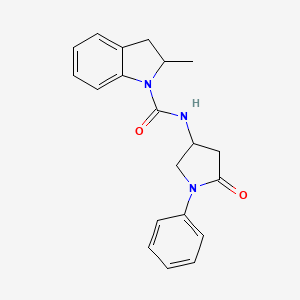

![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)